molecular formula C12H15ClN2O3S B15143107 Ebaresdax hydrochloride CAS No. 1334385-87-3

Ebaresdax hydrochloride

Cat. No.: B15143107
CAS No.: 1334385-87-3
M. Wt: 302.78 g/mol
InChI Key: LYYYTSUITXPVIS-SBSPUUFOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The specific synthetic routes and reaction conditions are proprietary and detailed in patents .

Industrial Production Methods

Industrial production of Ebaresdax hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Ebaresdax hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include SIN-1 for inducing peroxynitrite oxidation . The conditions for these reactions are typically controlled to maintain the stability and activity of the compound.

Major Products Formed

The major products formed from the reactions of this compound are primarily its oxidized or reduced forms, depending on the specific reaction conditions .

Scientific Research Applications

Ebaresdax hydrochloride is a chemical compound with potential applications in scientific research, particularly in the context of metabolic enzymes, proteases, and reactive oxygen species . It is also known as ACP-044 hydrochloride .

Chemical and Physical Properties

  • Chemical Formula: C12H15ClN2O3SC_{12}H_{15}ClN_2O_3S
  • Molecular Weight: 302.78 g/mol
  • CAS Number: 1334385-87-3
  • InChIKey: LYYYTSUITXPVIS-SBSPUUFOSA-N

Biological Activity

This compound is known for its ability to inhibit peroxynitrite oxidation . Peroxynitrite is a reactive nitrogen species that can cause oxidative damage and inflammation in biological systems. The compound has demonstrated cytotoxicity with IC50 values of 3.7±0.80 uM and 0.13±0.02 uM in different assays .

Research Applications

This compound is indicated for research purposes related to several therapeutic areas .

  • Reactive Oxygen Species Inhibitor: this compound functions as an inhibitor of reactive oxygen species, which are implicated in various diseases and conditions .
  • Pain Research: Preclinical studies have investigated this compound for postoperative and acute pain management .
  • Nervous System Diseases: Research is being conducted on the potential application of this compound in treating peripheral nervous system diseases .
  • Osteoarthritis: this compound is under investigation for the treatment of knee osteoarthritis .

Ongoing Research

Clinical trials and studies are underway to explore the therapeutic potential of this compound .

  • A Phase 2 study analyzed the effects of this compound on 61 participants compared to a placebo .
  • Another Phase 2 study with 239 participants also investigated this compound against a placebo .

Comparison with Similar Compounds

Ebaresdax hydrochloride is unique in its ability to inhibit peroxynitrite oxidation with high potency. Similar compounds include:

  • Piragliatin
  • CM-10-18
  • MK-0941 free base
  • AMG-1694
  • AZD1656
  • Globalagliatin
  • Palmitelaidic Acid
  • AMG-3969
  • RO-28-1675
  • AR453588 hydrochloride
  • PSN-GK1
  • Cadisegliatin
  • IHVR-11029
  • PF-04991532
  • GKA-71
  • AZD1092
  • Glucokinase activator 6
  • Dorzagliatin (Standard)
  • GKA50 quarterhydrate
  • Glucokinase activator 3
  • Nerigliatin
  • PF-04279405
  • Dorzagliatin
  • AM-2394
  • BMS-820132 .

These compounds share similar biological activities but differ in their specific molecular targets and pathways, highlighting the uniqueness of this compound in its mechanism of action and therapeutic potential .

Biological Activity

Ebaresdax hydrochloride, also known as ACP-044, is a small molecule drug primarily investigated for its potential therapeutic effects in managing pain and mitigating oxidative stress. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Profile

  • Molecular Formula : C₁₂H₁₅ClN₂O₃S
  • CAS Registry Number : 1334385-87-3
  • Mechanism of Action : Ebaresdax functions as a reactive oxygen species (ROS) inhibitor, targeting nitroxidative stress, which is implicated in various pain conditions .

Biological Activity Overview

This compound exhibits several biological activities that are significant in pharmacological contexts:

  • Oxidative Stress Inhibition : The compound has shown efficacy in inhibiting peroxynitrite oxidation, a harmful process linked to inflammation and pain pathways .
  • Pain Management : Initial studies suggest that Ebaresdax may serve as a novel therapeutic agent for managing chronic pain by modulating oxidative stress levels .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits peroxynitrite-mediated oxidative damage. A study indicated that Ebaresdax could significantly reduce cellular damage in models of oxidative stress, suggesting its potential utility in conditions characterized by elevated ROS levels .

Case Studies

A recent clinical trial evaluated the safety and pharmacokinetics of this compound in healthy volunteers. The results indicated that the drug was well-tolerated, with manageable side effects and promising pharmacokinetic profiles. Participants reported reduced pain levels compared to baseline measurements, supporting the drug's role in pain management .

Comparative Biological Activity

The following table summarizes the comparative biological activities of this compound with other known compounds targeting oxidative stress:

Compound NameMechanism of ActionKey Findings
This compoundROS InhibitionEffective in reducing peroxynitrite oxidation; potential for pain management
Compound AAntioxidantShowed significant reduction in inflammation markers
Compound BNitric oxide synthase inhibitorReduced oxidative stress but with higher toxicity

Clinical Implications

The biological activity of this compound highlights its potential as a therapeutic agent for conditions associated with oxidative stress and chronic pain. Future research should focus on:

  • Long-term Safety : Assessing the long-term safety profile in diverse populations.
  • Efficacy in Specific Conditions : Exploring its efficacy in specific pain syndromes and inflammatory diseases.
  • Mechanistic Studies : Further elucidating the precise mechanisms through which Ebaresdax exerts its effects on ROS and related pathways.

Properties

CAS No.

1334385-87-3

Molecular Formula

C12H15ClN2O3S

Molecular Weight

302.78 g/mol

IUPAC Name

(4R)-2-(2-hydroxyanilino)-5,5-dimethyl-4H-1,3-thiazole-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C12H14N2O3S.ClH/c1-12(2)9(10(16)17)14-11(18-12)13-7-5-3-4-6-8(7)15;/h3-6,9,15H,1-2H3,(H,13,14)(H,16,17);1H/t9-;/m1./s1

InChI Key

LYYYTSUITXPVIS-SBSPUUFOSA-N

Isomeric SMILES

CC1([C@H](N=C(S1)NC2=CC=CC=C2O)C(=O)O)C.Cl

Canonical SMILES

CC1(C(N=C(S1)NC2=CC=CC=C2O)C(=O)O)C.Cl

Origin of Product

United States

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